molecular formula C16H20N4OS2 B2715713 2-(methylthio)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)nicotinamide CAS No. 1795087-59-0

2-(methylthio)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)nicotinamide

Cat. No.: B2715713
CAS No.: 1795087-59-0
M. Wt: 348.48
InChI Key: RIDNXWRCNIXHRH-UHFFFAOYSA-N
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Description

2-(methylthio)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)nicotinamide is a complex organic compound that features a nicotinamide core substituted with a methylthio group and a thiazolyl-piperidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)nicotinamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazolyl-piperidinyl intermediate, which is then coupled with a nicotinamide derivative. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Thiazole derivatives with various substituents.

Scientific Research Applications

2-(methylthio)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)nicotinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(methylthio)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)nicotinamide involves its interaction with specific molecular targets. The thiazole and piperidine rings may facilitate binding to enzymes or receptors, modulating their activity. The nicotinamide moiety can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylthio)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide
  • 2-(methylthio)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)pyridine

Uniqueness

2-(methylthio)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)nicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nicotinamide core with a thiazolyl-piperidinyl moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

2-methylsulfanyl-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS2/c1-22-15-13(5-2-6-17-15)14(21)19-10-12-4-3-8-20(11-12)16-18-7-9-23-16/h2,5-7,9,12H,3-4,8,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDNXWRCNIXHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCC2CCCN(C2)C3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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